molecular formula C18H17ClFN3O2 B2699982 1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one CAS No. 1118837-19-6

1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one

Cat. No.: B2699982
CAS No.: 1118837-19-6
M. Wt: 361.8
InChI Key: ILJJUZFTNVYTPW-UHFFFAOYSA-N
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Description

1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a chloropyridine moiety, a piperazine ring, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

1-[4-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-12(24)13-2-4-16(15(20)10-13)22-6-8-23(9-7-22)18(25)14-3-5-17(19)21-11-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJJUZFTNVYTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Piperazine Coupling: The acid chloride is then reacted with piperazine to form 4-(6-chloropyridine-3-carbonyl)piperazine.

    Fluorophenyl Addition: The final step involves coupling the piperazine derivative with 3-fluoroacetophenone under basic conditions to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, inflammation, and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

When compared to similar compounds, 1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    4-(6-Chloropyridine-3-carbonyl)piperazine: Lacks the fluorophenyl group, resulting in different biological activity.

    3-Fluoroacetophenone: Lacks the piperazine and chloropyridine moieties, limiting its applications in medicinal chemistry.

    6-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of the target compound, with limited direct applications.

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